N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine
Overview
Description
N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine, or BOC-Gly for short, is an important chemical compound that is widely used in a variety of scientific research applications. It is a derivative of the amino acid glycine, and is a common building block for peptides and other molecules in organic synthesis. BOC-Gly is a valuable tool for scientists, as it can be used to modify proteins, peptides, and other molecules in order to study their structure and function.
Scientific Research Applications
1. Metabolic Detoxification
N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine is involved in metabolic detoxification. Glycine N-acyltransferase (GLYAT), a phase II metabolic detoxification enzyme, catalyzes the formation of hippurate (N-benzoylglycine) from glycine and benzoyl-CoA. This process is crucial for detoxifying both xenobiotic and endogenous carboxylic acids, including fatty acids, benzoic acid, and salicylic acid (Dempsey et al., 2014).
2. Enhancing Brain Penetration
Research on N-benzyloxycarbonyl[C-14]-glycine, a derivative of glycine, has shown that it can rapidly reach the central nervous system, exhibiting enhanced brain penetration compared to glycine. This property could be significant in developing treatments that require increased brain bioavailability (Lambert et al., 1995).
3. Role in Non-Enzymic Browning Reactions
This compound is involved in non-enzymic browning reactions. The compound reacts with D-glucose to form N-(carboxymethyl)-1-amino-1-deoxy-D-fructose, indicating its potential role in food chemistry and processing (Anet, 1959).
4. Aldose Reductase Inhibitory Activity
Some N-(benzyloxy) glycine derivatives have been synthesized and studied for their aldose reductase inhibitory properties. This enzyme is a target for managing complications in diabetes, indicating potential therapeutic applications for these compounds (Macchia et al., 1998).
5. Anticonvulsant Properties
N-(benzyloxycarbonyl)glycine and its derivatives have been studied for their anticonvulsant properties. These compounds have shown effectiveness in seizure models, indicating potential as anticonvulsant agents (Geurts et al., 1998).
6. Polymerization and Peptide Synthesis
N-benzyloxy DL-α-amino acid N-carboxy anhydrides, a category including N-benzyloxy glycine, have been used in the polymerization process. Such polymers have applications in peptide synthesis and potentially in the development of novel biomaterials (Shimizu et al., 1984).
7. Role in Xenobiotic Detoxification
The glycine N-acyltransferase enzyme (GLYAT), which processes compounds including this compound, is important for the detoxification of xenobiotic carboxylic acids, highlighting its significance in understanding metabolic pathways and drug metabolism (Cardenas et al., 2010).
properties
IUPAC Name |
2-[carboxymethyl(phenylmethoxycarbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-13(7-11(16)17)12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOABBQIQCAKTIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435755 | |
Record name | N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17335-88-5 | |
Record name | N-(Carboxymethyl)-N-[(phenylmethoxy)carbonyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17335-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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